Cas no 10144-33-9 ((2S)-4-(benzyloxy)-2-acetamido-4-oxobutanoic acid)
(2S)-4-(benzyloxy)-2-acetamido-4-oxobutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- L-Aspartic acid, N-acetyl-, 4-(phenylmethyl) ester
- 2-Acetamido-4-(benzyloxy)-4-oxobutanoic acid
- (2S)-4-(benzyloxy)-2-acetamido-4-oxobutanoic acid
- AKOS024462978
- 2-acetamido-4-oxo-4-phenylmethoxybutanoic acid
- 10144-33-9
- 2-Acetamido-4-(benzyloxy)-4-oxobutanoicacid
- 4-(BENZYLOXY)-2-ACETAMIDO-4-OXOBUTANOIC ACID
- A852484
-
- MDL: N/A
- Inchi: 1S/C13H15NO5/c1-9(15)14-11(13(17)18)7-12(16)19-8-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)(H,17,18)
- InChI Key: HGRQBCVXVCWXLS-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(CC(C(=O)O)NC(C)=O)=O
Computed Properties
- Exact Mass: 265.09505
- Monoisotopic Mass: 265.09502258g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 8
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 92.7Ų
Experimental Properties
- PSA: 95.53
(2S)-4-(benzyloxy)-2-acetamido-4-oxobutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM279138-1g |
2-Acetamido-4-(benzyloxy)-4-oxobutanoic acid |
10144-33-9 | 95% | 1g |
$839 | 2021-06-09 | |
| Chemenu | CM279138-1g |
2-Acetamido-4-(benzyloxy)-4-oxobutanoic acid |
10144-33-9 | 95% | 1g |
$839 | 2022-06-14 | |
| Enamine | EN300-28282046-0.05g |
(2S)-4-(benzyloxy)-2-acetamido-4-oxobutanoic acid |
10144-33-9 | 95.0% | 0.05g |
$323.0 | 2025-03-19 | |
| Enamine | EN300-28282046-0.1g |
(2S)-4-(benzyloxy)-2-acetamido-4-oxobutanoic acid |
10144-33-9 | 95.0% | 0.1g |
$339.0 | 2025-03-19 | |
| Enamine | EN300-28282046-0.25g |
(2S)-4-(benzyloxy)-2-acetamido-4-oxobutanoic acid |
10144-33-9 | 95.0% | 0.25g |
$354.0 | 2025-03-19 | |
| Enamine | EN300-28282046-0.5g |
(2S)-4-(benzyloxy)-2-acetamido-4-oxobutanoic acid |
10144-33-9 | 95.0% | 0.5g |
$370.0 | 2025-03-19 | |
| Enamine | EN300-28282046-1.0g |
(2S)-4-(benzyloxy)-2-acetamido-4-oxobutanoic acid |
10144-33-9 | 95.0% | 1.0g |
$385.0 | 2025-03-19 | |
| Enamine | EN300-28282046-2.5g |
(2S)-4-(benzyloxy)-2-acetamido-4-oxobutanoic acid |
10144-33-9 | 95.0% | 2.5g |
$754.0 | 2025-03-19 | |
| Enamine | EN300-28282046-5.0g |
(2S)-4-(benzyloxy)-2-acetamido-4-oxobutanoic acid |
10144-33-9 | 95.0% | 5.0g |
$1115.0 | 2025-03-19 | |
| Enamine | EN300-28282046-10.0g |
(2S)-4-(benzyloxy)-2-acetamido-4-oxobutanoic acid |
10144-33-9 | 95.0% | 10.0g |
$1654.0 | 2025-03-19 |
(2S)-4-(benzyloxy)-2-acetamido-4-oxobutanoic acid Suppliers
(2S)-4-(benzyloxy)-2-acetamido-4-oxobutanoic acid Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Seung-Bum Cho,Jin-Woo Jung,Yoon Seok Kim,Chang-Hee Cho,Il-Kyu Park CrystEngComm, 2021,23, 2746-2755
Additional information on (2S)-4-(benzyloxy)-2-acetamido-4-oxobutanoic acid
Comprehensive Overview of (2S)-4-(benzyloxy)-2-acetamido-4-oxobutanoic acid (CAS No. 10144-33-9)
(2S)-4-(benzyloxy)-2-acetamido-4-oxobutanoic acid (CAS No. 10144-33-9) is a specialized organic compound with significant applications in pharmaceutical research and synthetic chemistry. This chiral molecule, characterized by its benzyloxy and acetamido functional groups, is often utilized as an intermediate in the synthesis of bioactive compounds. Its unique structure, featuring a 4-oxobutanoic acid backbone, makes it a valuable building block for drug development, particularly in the design of enzyme inhibitors and peptide mimetics.
In recent years, the demand for chiral intermediates like (2S)-4-(benzyloxy)-2-acetamido-4-oxobutanoic acid has surged due to advancements in asymmetric synthesis and targeted drug delivery systems. Researchers are increasingly exploring its potential in protease inhibitor development, a hot topic in antiviral and anticancer therapy. The compound's ability to modulate enzymatic activity aligns with current trends in precision medicine, where molecular specificity is paramount.
The synthesis of 10144-33-9 typically involves stereoselective reactions to maintain the (2S) configuration, a critical factor for its biological activity. Analytical techniques such as HPLC and NMR spectroscopy are employed to verify its purity and stereochemical integrity. This attention to detail reflects the growing emphasis on quality-by-design (QbD) principles in pharmaceutical manufacturing, a subject frequently searched by professionals in the field.
From a commercial perspective, (2S)-4-(benzyloxy)-2-acetamido-4-oxobutanoic acid is often discussed in the context of green chemistry initiatives. Manufacturers are exploring solvent-free or water-based synthesis routes to reduce environmental impact, addressing the industry's shift toward sustainable practices. This aligns with popular searches on "eco-friendly chiral synthesis" and "biodegradable pharmaceutical intermediates."
In drug discovery pipelines, this compound has gained attention for its potential role in developing small-molecule therapeutics targeting metabolic disorders. Its structural similarity to endogenous metabolites makes it a candidate for allosteric modulator design, a trending area in GPCR research. These applications are frequently queried in academic and industrial research databases, highlighting the compound's relevance in contemporary medicinal chemistry.
Storage and handling of CAS 10144-33-9 require standard laboratory precautions for organic compounds. While not classified as hazardous under normal conditions, its stability in various pH ranges is often studied, as evidenced by searches for "acid-stable chiral building blocks." The compound typically appears as a white to off-white crystalline powder, with solubility profiles that make it suitable for diverse reaction conditions.
The global market for (2S)-4-(benzyloxy)-2-acetamido-4-oxobutanoic acid reflects broader trends in custom synthesis services. Pharmaceutical companies increasingly outsource complex intermediate production to specialized CROs, driving demand for high-purity versions of this compound. This business dynamic correlates with frequent searches for "GMP-certified chiral compounds" and "scale-up of asymmetric synthesis."
Analytical challenges associated with this molecule often center around its stereochemical purity determination. Modern techniques like chiral SFC (supercritical fluid chromatography) are being applied to meet stringent regulatory requirements, a topic of interest for quality control professionals. These methodological advancements address common search queries about "chiral impurity analysis" in pharmaceutical intermediates.
In academic settings, 10144-33-9 serves as an educational tool for demonstrating protecting group strategies in organic synthesis. The benzyloxy moiety's orthogonal protection/deprotection characteristics make it a frequent subject in graduate-level synthetic chemistry courses, connecting to searches for "teaching chiral synthesis techniques."
Future research directions for this compound may explore its incorporation into bioconjugates or prodrug systems, particularly for enhancing drug bioavailability. These potential applications resonate with current investigations into targeted drug delivery, a highly searched topic in pharmaceutical sciences. The compound's versatility ensures its continued relevance in cutting-edge therapeutic development.
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